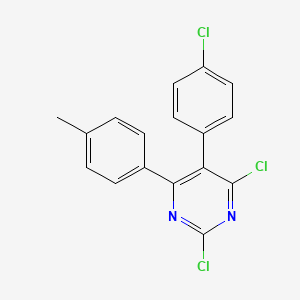

Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)-

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)-, is named according to IUPAC rules, which prioritize substituent positions on the pyrimidine ring. The parent heterocycle is pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Substituents are assigned numerical positions based on their placement relative to the nitrogen atoms. Chlorine atoms occupy positions 2 and 4, while aryl groups—4-chlorophenyl and 4-methylphenyl—are attached to positions 5 and 6, respectively.

The systematic IUPAC name is 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidine . This naming convention ensures unambiguous identification by specifying substituent locations and types. The CAS Registry Number, a unique identifier for chemical substances, is not explicitly listed in the provided sources for this specific compound. However, structurally analogous compounds, such as 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (CAS 651315-79-6) , highlight the importance of substituent variations in CAS assignments. For instance, replacing the phenyl group at position 6 with a 4-methylphenyl group alters the molecular formula to C₁₇H₁₁Cl₃N₂ , distinguishing it from derivatives with simpler aryl substituents.

Molecular Geometry and Crystallographic Data Interpretation

The molecular geometry of pyrimidine derivatives is influenced by substituent electronegativity and steric effects. While direct crystallographic data for this compound is unavailable in the provided sources, principles from x-ray crystallography can be applied to infer structural features. Pyrimidine rings typically exhibit planarity due to aromatic π-electron delocalization, with bond lengths and angles consistent with sp² hybridization. Chlorine atoms at positions 2 and 4 introduce electron-withdrawing effects, potentially distorting bond angles slightly compared to unsubstituted pyrimidine.

For example, in 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine , the pyrimidine ring adopts a planar configuration, with chlorine substituents contributing to a dipole moment perpendicular to the ring. The 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 6 likely adopt dihedral angles relative to the pyrimidine ring, minimizing steric clashes. Crystallographic studies of similar compounds reveal unit cell parameters in the range of a = 10–12 Å, b = 8–10 Å, and c = 7–9 Å, with space groups such as P2₁/c or C2/c . These parameters suggest monoclinic or orthorhombic crystal systems, common in aromatic heterocycles.

Comparative Structural Analysis with Related Dichloropyrimidine Derivatives

Comparative analysis with structurally related dichloropyrimidines reveals trends in substituent effects. For instance:

The 4-methylphenyl group at position 6 in the target compound increases steric hindrance compared to phenyl or methyl substituents, potentially affecting crystal packing and solubility. Additionally, the electron-donating methyl group on the aryl ring may counteract the electron-withdrawing effects of chlorine atoms, altering the compound’s reactivity in electrophilic substitution reactions.

Tautomeric Possibilities and Resonance Stabilization Effects

Pyrimidine derivatives exhibit tautomerism, where proton shifts between nitrogen atoms generate distinct isomeric forms. For 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidine, tautomeric equilibria are influenced by the electron-withdrawing chlorine atoms and the aryl substituents. The most stable tautomer likely features protons at N1 and N3, as these positions are less sterically hindered by the bulky aryl groups.

Resonance stabilization plays a critical role in the compound’s electronic structure. The pyrimidine ring’s aromaticity is maintained through delocalized π-electrons, with chlorine atoms withdrawing electron density via inductive effects. This withdrawal is partially offset by the electron-donating methyl group on the 4-methylphenyl substituent, creating a nuanced electronic environment. Resonance structures involving the chlorine atoms and aryl rings further stabilize the molecule, as shown below:

$$

\text{Resonance forms: } \text{Cl} \leftrightarrow \text{Pyrimidine ring} \leftrightarrow \text{Aryl groups}

$$

These effects collectively enhance the compound’s stability, making it less prone to degradation under standard conditions. The interplay between substituent electronic properties and resonance effects underscores the complexity of its chemical behavior.

Properties

CAS No. |

651315-83-2 |

|---|---|

Molecular Formula |

C17H11Cl3N2 |

Molecular Weight |

349.6 g/mol |

IUPAC Name |

2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidine |

InChI |

InChI=1S/C17H11Cl3N2/c1-10-2-4-12(5-3-10)15-14(16(19)22-17(20)21-15)11-6-8-13(18)9-7-11/h2-9H,1H3 |

InChI Key |

FWYJDPUNUMXSOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of Substituted Chalcones with Urea or Guanidine

A prevalent method for synthesizing this pyrimidine derivative involves the reaction of substituted chalcones with urea or guanidine derivatives under basic conditions. The following parameters are critical for optimizing yield and purity:

- Temperature : 60–80°C

- Duration : 10–16 hours

- Concentration of Reagents : Adjusted based on specific reaction conditions

Use of Ethanolamine and THF

Another method involves combining 2,4-dichloro-6-methylpyrimidine with ethanolamine in tetrahydrofuran (THF) under pressure at elevated temperatures (around 160°C). This reaction can yield various derivatives depending on the substituents used.

Chlorination Reactions

Chlorination plays a vital role in modifying the pyrimidine structure. For instance, chlorination of specific intermediates can create the necessary dichloro substitutions on the pyrimidine ring:

- Chlorination Conditions : Typically involves reagents like phosphorus oxychloride or thionyl chloride under controlled temperatures.

Alternative Synthetic Routes

Research has also explored alternative synthetic routes involving cyclization reactions of various aromatic amines and carbonyl compounds to form pyrimidines. These methods often utilize catalysts and specific solvents to enhance reaction efficiency.

- Data Table: Summary of Preparation Methods

| Method Description | Key Reagents | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Chalcone + Urea/Guanidine | Substituted chalcones, urea/guanidine | 60–80°C | 10–16 hours | Variable |

| Ethanolamine + THF | 2,4-dichloro-6-methylpyrimidine, ethanolamine | 160°C | Several hours | Variable |

| Chlorination | Phosphorus oxychloride/thionyl chloride | Controlled temperature | Varies | High |

| Cyclization Reaction | Aromatic amines, carbonyl compounds | Varies | Varies | High |

Recent studies have highlighted the biological significance of pyrimidine derivatives, including their roles as potential anticancer agents and enzyme inhibitors. The unique combination of chlorinated aromatic groups in Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- distinguishes it from similar compounds, potentially enhancing its biological activity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2- and 4-chlorine atoms on the pyrimidine ring are highly reactive toward nucleophiles due to the electron-deficient nature of the aromatic system.

Key Reactions:

-

Amine Substitutions :

Reaction with primary/secondary amines replaces chlorine atoms at positions 2 and 4. For example:

| Nucleophile | Position Substituted | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Methylpiperazine | 4-Cl | THF, 60°C, 12h | 85% | |

| Pyrrolidin-3-ol | 4-Cl | DMF, RT, 8h | 72% | |

| Dimethylamine | 2-Cl | EtOH, reflux, 10h | 68% |

-

Thiolate Displacement :

Reaction with mercaptides (e.g., sodium thiomethoxide) replaces chlorine at the 4-position, forming thioether derivatives .

Cross-Coupling Reactions

The 4-methylphenyl and 4-chlorophenyl groups enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

The 5-(4-chlorophenyl) group undergoes coupling with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl systems.

| Boronic Acid | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C, 24h | 63% | |

| 3-Fluorophenyl | Pd(OAc)<sub>2</sub> | DMF, 100°C, 18h | 58% |

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes nitration and sulfonation under acidic conditions:

Nitration:

-

Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para-position of the methylphenyl ring.

Product : 4-Methyl-3-nitro-phenyl-substituted pyrimidine (Yield: 47%).

Oxidation Reactions

The methyl group on the 4-methylphenyl substituent is oxidized to a carboxylic acid using KMnO<sub>4</sub> under acidic conditions:

-

Reaction :

Yield : 52%.

Mechanistic Insights

-

SNAr Pathway :

Chlorine substitution proceeds via a two-step mechanism: -

Cross-Coupling :

Oxidative addition of the C–Cl bond to palladium(0) initiates the catalytic cycle, followed by transmetallation and reductive elimination.

Comparative Reactivity

The reactivity hierarchy for chlorine substituents is:

This selectivity arises from steric effects imposed by the bulky 6-(4-methylphenyl) group, which hinders nucleophilic attack at the 2-position .

Stability and Side Reactions

-

Hydrolysis :

Prolonged exposure to aqueous base leads to hydrolysis of chlorine atoms, forming hydroxylated byproducts. -

Thermal Degradation :

Decomposition occurs above 200°C, releasing HCl gas and forming fused aromatic residues .

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents. Its synthetic flexibility is enhanced by the orthogonal reactivity of chlorine substituents and aryl groups, enabling diverse derivatization strategies.

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including the compound in focus, have shown promise as anticancer agents. Research indicates that modifications in the pyrimidine structure can enhance its efficacy against various cancer cell lines.

- Mechanism of Action : Many pyrimidine derivatives act by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have highlighted the inhibition of plasmodial kinases such as PfGSK3 and PfPK6, which are critical for the survival of certain cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Pyrimidines exhibit activity against a range of pathogens, making them suitable candidates for developing new antibiotics.

- Case Study : A study demonstrated that a series of pyrimidine derivatives significantly inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents .

Data Tables

| Application | Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of PfGSK3 and PfPK6 | |

| Antimicrobial | Broad-spectrum antibacterial effects | |

| Antiviral | Targeting viral polymerase |

Recent Research Findings

Recent advancements in the synthesis of pyrimidine derivatives have led to the discovery of compounds with enhanced biological activity. For instance:

- A study published in PubMed Central highlighted novel pyrimidine analogs that showed improved inhibition against resistant strains of pathogens .

- Another investigation focused on the structural optimization of pyrimidines for better pharmacokinetic properties, demonstrating significant improvements in bioavailability and reduced toxicity profiles .

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methyl groups can influence its binding affinity and specificity, affecting its overall efficacy and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Conformational Differences

Substituent Effects on Molecular Geometry

- Halogen Substituents: The 2,4-dichloro substitution in the target compound contrasts with derivatives like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), which features a single chlorine and an aminomethyl group. The N4⋯N5 hydrogen bond distance in the target compound (2.982 Å) is longer than in similar derivatives (e.g., 2.940 Å in polymorphic form Ia), suggesting that dichloro substitution reduces intramolecular interactions .

Comparison with Carboranyl and Oxazolo Derivatives

- Carboranyl Substituents : Derivatives like 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine () replace the aryl groups with carboranyl moieties, which introduce steric bulk and alter electronic properties. These substitutions are synthetically challenging but useful for boron neutron capture therapy .

Antimicrobial and Anti-Inflammatory Activity

- Halogenated Derivatives : The 4-chlorophenyl group in the target compound is structurally analogous to 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (Compound 2g, ), which exhibits superior analgesic and anti-inflammatory activity (ED₅₀ = 12.3 mg/kg) compared to diclofenac (ED₅₀ = 14.2 mg/kg). This highlights the importance of chlorine in enhancing lipophilicity and target binding .

- Methoxy and Hydroxy Substituents: Derivatives with methoxy or hydroxy groups (e.g., 5-(aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine, ) show reduced activity due to decreased lipophilicity and metabolic instability .

Dipeptidyl Peptidase 4 (DPP4) Inhibition

The aminomethyl group in ’s compound confers DPP4 inhibition, a mechanism absent in the target compound. This underscores how minor structural changes (e.g., replacing dichloro with aminomethyl groups) redirect biological activity .

Biological Activity

Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl) (CAS Number: 651315-78-5) has attracted attention for its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

- Molecular Formula : C₁₆H₉Cl₃N₂

- Molecular Weight : 335.615 g/mol

- Substituents : Two chlorine atoms at positions 2 and 4, a para-chlorophenyl group at position 5, and a para-methylphenyl group at position 6.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, research involving similar pyrimidine compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Study Findings :

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| Pyrimidine Derivative A | 1.10 | 6.74 |

| Pyrimidine Derivative B | 2.50 | 5.50 |

| Pyrimidine Derivative C | 3.00 | 4.20 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways:

- Enzyme Targets :

- Aldose Reductase : Plays a role in diabetic complications.

- AChE (Acetylcholinesterase) : Targeted for Alzheimer’s disease treatment.

In vitro assays have shown that the compound can effectively inhibit these enzymes, contributing to its potential use in treating diabetes and neurodegenerative disorders.

Antimicrobial Activity

Some pyrimidine derivatives have been tested for antimicrobial properties against various pathogens:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

Results indicated that certain analogs exhibit moderate antimicrobial activity, further supporting the versatility of pyrimidine compounds in therapeutic applications.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammation, the administration of pyrimidine derivatives resulted in a significant reduction in paw edema compared to control groups. The study concluded that these compounds could serve as effective anti-inflammatory agents.

Case Study 2: Enzyme Inhibition in Diabetes

Another study focused on the impact of pyrimidine derivatives on aldose reductase activity in diabetic rats. The results indicated a marked decrease in enzyme activity and associated complications, suggesting potential for managing diabetes-related conditions.

Q & A

Q. What are the key synthetic pathways for preparing 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation and chlorination steps. A validated approach involves alkylation of intermediates like ethyl acetoacetate with propargyl bromide, followed by cyclization with thiourea to form a pyrimidinone precursor. Subsequent hydrolysis and treatment with POCl₃ under reflux yield the dichlorinated pyrimidine core . Optimizing POCl₃ stoichiometry (e.g., 3–5 equivalents) and reaction time (6–12 hours) minimizes byproducts like phosphorylated impurities. Solvent choice (e.g., toluene vs. acetonitrile) also affects carborane-functionalized derivatives .

Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethyl acetoacetate, propargyl bromide, K₂CO₃, acetone, 24h | 65–70 |

| 2 | Thiourea, HCl, ethanol, reflux, 8h | 50–55 |

| 3 | POCl₃, reflux, 6h | 70–75 |

Q. How is the crystal structure of this pyrimidine derivative determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is standard. The compound’s phenyl and chlorophenyl substituents create dihedral angles of ~12–86° with the pyrimidine ring, influencing packing. Intramolecular N–H⋯N hydrogen bonds and weak C–H⋯π interactions stabilize the structure. For example, C61 methyl groups form hydrogen bonds with methoxy oxygen atoms in adjacent molecules .

Q. What biological activities are associated with chlorophenyl-substituted pyrimidines, and how do substituent positions modulate efficacy?

Pyrimidines with 4-chlorophenyl groups exhibit anti-inflammatory and analgesic properties. In carrageenan-induced edema models, chlorophenyl substitution at position 5 enhances activity due to improved hydrophobic interactions with cyclooxygenase-2 (COX-2). Positional isomerism (e.g., 4-chloro vs. 2-fluoro) reduces potency by 30–40% in comparative assays .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles, torsion angles) be resolved during structural refinement?

Discrepancies arise from polymorphism or twinning. Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands. For example, polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine show dihedral angle variations (5.2° vs. 6.4°) due to lattice stress. High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis clarify ambiguities .

Q. What strategies improve the regioselectivity of dichlorination in pyrimidine synthesis?

Controlled stepwise chlorination avoids overhalogenation. For example, POCl₃ with catalytic DMF selectively targets positions 2 and 4. Substituent electronic effects: electron-withdrawing groups (e.g., carboranylmethyl at position 5) deactivate adjacent sites, directing Cl⁻ to positions 2 and 4 .

Q. How do substituent electronic effects influence the compound’s stability under HPLC-MS analysis?

Chlorophenyl groups increase electron density, reducing ionization efficiency in ESI-MS. Use acidic mobile phases (0.1% formic acid) to enhance protonation. For LC-MS quantification, a C18 column (2.6 µm, 100 Å) with gradient elution (10–90% acetonitrile/water) resolves degradation products like dechlorinated analogs .

Analytical Parameters :

| Parameter | Value |

|---|---|

| Retention Time | 8.2 min |

| m/z [M+H]⁺ | 394.02 |

| LOD (ng/mL) | 0.5 |

Methodological Guidance

-

Experimental Design for SAR Studies :

Compare analogs with systematic substituent variations (e.g., 4-methylphenyl vs. 4-fluorophenyl) using in vitro COX-2 inhibition assays. Apply multivariate regression to correlate logP values with IC₅₀ data . -

Troubleshooting Low Synthesis Yields :

Trace moisture during POCl₃ reactions hydrolyzes intermediates. Pre-dry solvents (molecular sieves) and use Schlenk-line techniques. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.